molecular formula C23H18O4 B101605 Benz(a)anthracene-7-methanediol, diacetate CAS No. 17012-91-8

Benz(a)anthracene-7-methanediol, diacetate

Cat. No. B101605
CAS RN: 17012-91-8
M. Wt: 358.4 g/mol
InChI Key: LRTXBMQWXYFKCR-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-methanediol, diacetate is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as B(a)A-7,8-diacetate and is a derivative of Benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) that is known to be carcinogenic. B(a)A-7,8-diacetate is synthesized using various methods, and its mechanism of action and biochemical effects have been investigated extensively.

Scientific Research Applications

B(a)A-7,8-diacetate has been extensively studied for its potential applications in various fields, including toxicology, environmental science, and cancer research. This compound is used as a model compound to study the metabolism and toxicity of PAHs, which are known to be carcinogenic. B(a)A-7,8-diacetate is also used as a probe to study the DNA adduct formation and repair mechanisms in cells exposed to PAHs. Furthermore, B(a)A-7,8-diacetate is used as a standard reference material for the analysis of PAHs in environmental samples.

Mechanism Of Action

B(a)A-7,8-diacetate is metabolized in the body to form reactive intermediates, which can bind covalently to DNA and other macromolecules, leading to the formation of adducts. These adducts can cause mutations and ultimately lead to cancer. B(a)A-7,8-diacetate is also known to induce oxidative stress and inflammation, which can contribute to the development of cancer.

Biochemical And Physiological Effects

B(a)A-7,8-diacetate has been shown to induce DNA damage and mutations in various cell types, including human lung cells and liver cells. This compound is also known to induce oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Furthermore, B(a)A-7,8-diacetate has been shown to alter gene expression and signaling pathways, which can contribute to the development of cancer.

Advantages And Limitations For Lab Experiments

B(a)A-7,8-diacetate is a useful tool for studying the metabolism and toxicity of PAHs, which are known to be carcinogenic. This compound is also a useful probe for studying DNA adduct formation and repair mechanisms in cells exposed to PAHs. However, B(a)A-7,8-diacetate has limitations in terms of its solubility and stability, which can affect its bioavailability and toxicity.

Future Directions

There are several future directions for research on B(a)A-7,8-diacetate. One area of research is to investigate the molecular mechanisms underlying the toxicity and carcinogenicity of this compound. Another area of research is to develop new methods for synthesizing and purifying B(a)A-7,8-diacetate. Furthermore, future research can focus on the development of new analytical methods for detecting and quantifying B(a)A-7,8-diacetate in environmental and biological samples. Finally, research can focus on the development of new strategies for preventing or treating PAH-induced cancer.

Synthesis Methods

B(a)A-7,8-diacetate is synthesized using various methods, including the reaction of Benz(a)anthracene with acetic anhydride and acetic acid in the presence of a catalyst. This method yields a mixture of products, including B(a)A-7,8-diacetate. Another method involves the reaction of Benz(a)anthracene with acetyl chloride in the presence of a catalyst to produce B(a)A-7,8-diacetate with high yield and purity.

properties

CAS RN

17012-91-8

Product Name

Benz(a)anthracene-7-methanediol, diacetate

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

[acetyloxy(benzo[a]anthracen-7-yl)methyl] acetate

InChI

InChI=1S/C23H18O4/c1-14(24)26-23(27-15(2)25)22-19-10-6-4-8-17(19)13-21-18-9-5-3-7-16(18)11-12-20(21)22/h3-13,23H,1-2H3

InChI Key

LRTXBMQWXYFKCR-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C

Canonical SMILES

CC(=O)OC(C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41)OC(=O)C

Other CAS RN

17012-91-8

synonyms

7-(Diacetoxymethyl)benz[a]anthracene

Origin of Product

United States

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